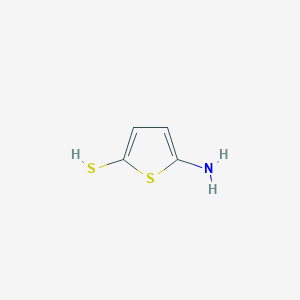

5-Aminothiophene-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sarecyclinhydrochlorid beinhaltet die Modifikation der Tetracyclinstruktur. . Die genauen Synthesewege und Reaktionsbedingungen sind proprietär und können zwischen den Herstellern variieren.

Industrielle Produktionsmethoden

Die industrielle Produktion von Sarecyclinhydrochlorid beinhaltet die chemische Großsynthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess umfasst mehrere Schritte chemischer Reaktionen, Reinigung und Qualitätskontrolle, um pharmazeutische Standards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sarecyclinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, Drücke und pH-Werte, um die Reaktionsergebnisse zu optimieren .

Wichtigste gebildete Produkte

Wissenschaftliche Forschungsanwendungen

Sarecyclinhydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung des chemischen Verhaltens von Tetracyclin-Derivaten verwendet.

Biologie: Untersucht wegen seiner Auswirkungen auf Bakterienzellwände und Proteinsynthese.

Medizin: Wird hauptsächlich zur Behandlung von mittelschwerer bis schwerer Akne aufgrund seiner antibakteriellen und entzündungshemmenden Eigenschaften verwendet

Industrie: Wird bei der Entwicklung neuer Antibiotika und entzündungshemmender Mittel eingesetzt.

Wirkmechanismus

Sarecyclinhydrochlorid entfaltet seine Wirkung, indem es die tRNA-Anlagerung und die Anbindung von mRNA an das 70S-Ribosom stört. Diese Wirkung hemmt die Proteinsynthese in Bakterien, was zu deren Tod führt. Die entzündungshemmenden Eigenschaften der Verbindung werden auch auf ihre Fähigkeit zurückgeführt, die Immunantwort zu modulieren .

Analyse Chemischer Reaktionen

Types of Reactions

Sarecycline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Aminothiophene-2-thiol and its derivatives have been investigated for their potential pharmacological properties. Notable applications include:

- Anticancer Activity : Several studies have demonstrated the anticancer potential of this compound derivatives. For instance, a series of 2-aminothiophene derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The results indicated significant inhibitory effects, with some compounds exhibiting IC50 values as low as 12.50 nM .

- Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent. Research indicates that 2-aminothiophene derivatives possess activity against various bacterial strains, making them candidates for developing new antibiotics .

- Radioprotective Agents : A novel aminothiol compound derived from this compound has been identified as a potential radioprotector. This compound demonstrated the ability to mitigate radiation-induced injuries in animal models by enhancing hematopoietic stem cell recovery and reducing oxidative stress .

Material Science Applications

This compound has been utilized in the development of advanced materials:

- Nanocomposites for Sensors : The integration of this compound into nanocomposites has led to the creation of electrochemical sensors. For example, a nanocomposite made from reduced graphene oxide and gold nanoparticles was modified with this compound to develop a sensor for detecting doxorubicin, showcasing its utility in biomedical diagnostics .

Chemical Synthesis Applications

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Bioactive Compounds : It can be used to synthesize various bioactive molecules through reactions involving thiol and amine functionalities. For instance, it has been employed in multicomponent reactions to produce complex structures with potential therapeutic applications .

Table 1: Antiproliferative Activity of 5-Aminothiophene Derivatives

Table 2: Radioprotective Effects of Aminothiol Compounds

| Compound ID | Effect on Hematopoietic Cells | Effect on Intestinal Cells | Reference |

|---|---|---|---|

| Compound 12 | Increased frequency | Enhanced survival |

Case Study 1: Anticancer Properties

A study focused on synthesizing various derivatives of this compound revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines. The structure–activity relationship analysis indicated that modifications at specific positions enhanced their potency.

Case Study 2: Development of Electrochemical Sensors

Research demonstrated that a sensor modified with a nanocomposite containing this compound could selectively detect doxorubicin in biological samples. This application highlights the compound's role in advancing diagnostic technologies.

Wirkmechanismus

Sarecycline hydrochloride exerts its effects by interfering with tRNA accommodation and tethering mRNA to the 70S ribosome. This action inhibits protein synthesis in bacteria, leading to their death. The compound’s anti-inflammatory properties are also attributed to its ability to modulate immune responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tetracyclin: Ein Breitbandantibiotikum mit ähnlichen antibakteriellen Eigenschaften, aber einem größeren Wirkungsspektrum.

Doxycyclin: Ein weiteres Tetracyclin-Derivat mit breiterer antibakterieller Aktivität und unterschiedlichen pharmakokinetischen Eigenschaften.

Minocyclin: Bekannt für seine starke antibakterielle Aktivität und seine Fähigkeit, Gewebe zu durchdringen

Einzigartigkeit

Sarecyclinhydrochlorid ist einzigartig aufgrund seiner schmalbandigen Aktivität, die das Risiko von Antibiotikaresistenz verringert und die Störung der natürlichen Mikrobiota des Körpers minimiert. Seine spezifische Zielsetzung von grampositiven Bakterien und seine entzündungshemmenden Eigenschaften machen es besonders wirksam bei der Behandlung von Akne .

Eigenschaften

CAS-Nummer |

159504-43-5 |

|---|---|

Molekularformel |

C4H5NS2 |

Molekulargewicht |

131.2 g/mol |

IUPAC-Name |

5-aminothiophene-2-thiol |

InChI |

InChI=1S/C4H5NS2/c5-3-1-2-4(6)7-3/h1-2,6H,5H2 |

InChI-Schlüssel |

JAILOQHMXXBWQT-UHFFFAOYSA-N |

SMILES |

C1=C(SC(=C1)S)N |

Kanonische SMILES |

C1=C(SC(=C1)S)N |

Synonyme |

2-Thiophenethiol,5-amino-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.